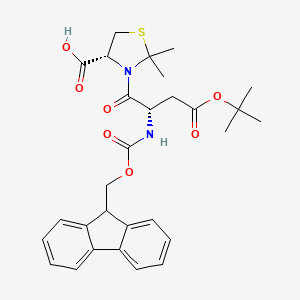
(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl group and a diazinane trione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenyl.
Formation of Diazinane Trione Core: The brominated intermediate is then reacted with urea and formaldehyde under acidic conditions to form the diazinane trione core.
Hydroxymethylidene Introduction: Finally, the hydroxymethylidene group is introduced through a condensation reaction with formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylidene group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a methyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Methyl-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the diazinane trione core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The hydroxymethylidene group may also participate in hydrogen bonding or other interactions that enhance the compound’s efficacy.
類似化合物との比較
Similar Compounds
(5Z)-1-(4-chloro-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorine atom instead of bromine.
(5Z)-1-(4-fluoro-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione: Contains a fluorine atom instead of bromine.
(5Z)-1-(4-iodo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in (5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs, which may exhibit different chemical and biological behaviors.
特性
IUPAC Name |
(5Z)-1-(4-bromo-2-methylphenyl)-5-(hydroxymethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4/c1-6-4-7(13)2-3-9(6)15-11(18)8(5-16)10(17)14-12(15)19/h2-5,16H,1H3,(H,14,17,19)/b8-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXQBISRVZMQCC-YVMONPNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C(=CO)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C\O)/C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (2S)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7947224.png)


![(4R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7947245.png)

![9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-[4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl]carbamate;methane](/img/structure/B7947263.png)




